![molecular formula C18H22N2O2 B247967 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247967.png)
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide, also known as BMMP, is a synthetic compound that belongs to the class of amides. BMMP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide works by binding to certain enzymes and receptors in the body, causing a change in their activity. It has been shown to specifically target the activity of certain proteins, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic candidate for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide in lab experiments is its unique mechanism of action, which allows for the investigation of certain proteins and cellular signaling pathways. However, one limitation is the potential toxicity of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide in scientific research. One direction is the development of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the investigation of the role of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide in cellular signaling pathways and its potential therapeutic targets. Additionally, further studies are needed to investigate the safety and toxicity of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide in humans.
Conclusion:
In conclusion, 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique properties and mechanism of action make it a potential candidate for drug development and investigation of cellular signaling pathways. Further studies are needed to fully understand the potential of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide in scientific research and drug development.
Synthesemethoden
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with N-benzyl-N-methylamine followed by the reaction with 3-chloropropionyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide has been used in various scientific research studies due to its unique properties. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for drug development. 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide has also been used in studies to investigate the role of certain proteins in the body and their potential therapeutic targets.
Eigenschaften
Produktname |
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide |
---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(14-15-8-4-3-5-9-15)13-12-18(21)19-16-10-6-7-11-17(16)22-2/h3-11H,12-14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
BIALCXHECCVXBO-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Kanonische SMILES |
CN(CCC(=O)NC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.